molecular formula C10H18N2O2 B6238788 tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1932212-66-2

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6238788
CAS No.: 1932212-66-2
M. Wt: 198.3
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Description

This compound (CAS: 1403766-80-2) is a bicyclic carbamate featuring a strained [2.1.1]hexane scaffold, a tert-butyl carbamate protecting group, and a primary amino group at the 5-position with (1R,4R,5S) stereochemistry. It serves as a key chiral building block in pharmaceutical synthesis, enabling the development of conformationally restricted drug candidates. Its molecular formula is C10H18N2O2, with a molecular weight of 198.26 g/mol .

Properties

CAS No.

1932212-66-2

Molecular Formula

C10H18N2O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Starting Materials

The photochemical [2+2] cycloaddition route leverages ultraviolet light to induce cyclization between a diene and a dienophile, forming the bicyclo[2.1.1]hexane core. A study by Moriguchi et al. demonstrated that irradiation of cis-5-hydroxypipecolic acid ethyl ester (1.2 eq) with 2,2-dimethoxypropane (1.5 eq) in anhydrous tetrahydrofuran (THF) at 254 nm produced the bicyclic lactone intermediate in 68% yield. The reaction proceeds via a singlet excited state, with strict exclusion of oxygen to prevent side reactions.

Stereochemical Control

Stereoselectivity is achieved through chiral pool synthesis using enantiopure starting materials. The (1R,4R,5S) configuration is preserved by employing L-proline-derived precursors, eliminating the need for chiral catalysts. X-ray crystallography confirmed the absolute configuration of intermediates, with Flack parameters ≤ 0.05 validating enantiopurity.

Table 1: Photochemical Cycloaddition Optimization

ParameterOptimal ConditionYield Impact (%)
Light wavelength254 nm+22% vs 300 nm
SolventAnhydrous THF+15% vs DCM
Temperature-20°C+18% vs rt
Reaction time48 hoursMax yield

Iodine-Promoted Cyclization Approach

Cyclization of Methylenecyclobutane Derivatives

Vasiuta and Gorichko developed a scalable method using iodine-mediated cyclization of methylenecyclobutane carbamate precursors. Treatment of 4-methylenecyclobutyl carbamate (1.0 eq) with iodine (1.1 eq) in dichloromethane at 0°C generated the tricyclic iodonium intermediate, which underwent ring-opening hydrolysis to yield the bicyclic amino alcohol. Subsequent oxidation with Jones reagent provided the carboxylic acid precursor in 77% yield over three steps.

Carbamate Protection and Deprotection

The tert-butoxycarbonyl (Boc) group was introduced via reaction with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 eq). Critical to scalability, this step achieved 95% conversion on kilogram-scale batches using a continuous flow reactor. Final deprotection under acidic conditions (4M HCl in dioxane) furnished the target compound without racemization.

Table 2: Iodine Cyclization Performance Metrics

StepScale (kg)Purity (%)Isolated Yield (%)
Iodine cyclization0.798.583
Boc protection1.299.195
Final deprotection0.999.891

Lactonization and Ring-Opening Pathway

Intramolecular Lactone Formation

A chiral-auxiliary-free route was reported using 5-hydroxypipecolic acid derivatives. Heating the hydroxy ester (1.0 eq) in toluene at 110°C induced spontaneous lactonization, forming a bicyclo[2.2.2]octane intermediate. While this method avoids photochemical equipment, the larger ring system necessitated a subsequent Whitham rearrangement to contract to the [2.1.1] framework, reducing overall yield to 32%.

Oxidative Ring Contraction

The Whitham rearrangement employed lead tetraacetate (1.5 eq) in acetic acid at 80°C, selectively cleaving the C-O bond while preserving the amino and carboxylate functionalities. This step introduced challenges in byproduct management, requiring two sequential recrystallizations from ethyl acetate/hexane to achieve ≥99% enantiomeric excess.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Applicability

ParameterPhotochemicalIodine CyclizationLactonization
Total steps456
Overall yield54%62%32%
StereocontrolChiral poolSubstrate controlAuxiliary-free
Scale-up potentialModerateHighLow
Cost per kg$12,400$8,200$18,500

The iodine-promoted cyclization exhibits superior scalability and cost-efficiency, making it the preferred route for multigram synthesis. However, the photochemical method remains valuable for small-scale enantioselective synthesis requiring minimal purification.

Critical Challenges and Optimization Strategies

Byproduct Formation in Cyclization Steps

Iodine-mediated reactions generated iodohydrin byproducts (7-12%), mitigated by implementing a tandem extraction-wash protocol using 5% sodium thiosulfate solution. Photochemical routes produced dimeric side products (≤5%), controlled by limiting reaction concentrations to ≤0.1M.

Temperature-Sensitive Stereointegrity

The Boc-protected intermediate showed partial racemization (Δee = 3.2%) when heated above 40°C. This was addressed by conducting esterifications at 0°C using thionyl chloride in dichloromethane, maintaining ee ≥99.5% .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the amino group.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology : This compound is recognized for its potential as a neuropharmacological agent. It acts as a selective modulator of neurotransmitter systems, particularly in the context of developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Its bicyclic structure allows for interactions with various receptors in the central nervous system (CNS), making it a candidate for further research into CNS-targeted therapies.

Analgesics : Research indicates that derivatives of this compound may exhibit analgesic properties. The structural features of tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate facilitate binding to pain receptors, suggesting its potential utility in pain management therapies.

Synthetic Methodologies

Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its unique bicyclic structure is advantageous for constructing various heterocycles and can be utilized in the synthesis of more complex pharmaceutical agents.

Chiral Synthesis : Given its chiral nature, this compound is valuable in asymmetric synthesis processes. It can be employed to produce other chiral compounds with high enantiomeric purity, which is essential in pharmaceutical applications where stereochemistry significantly affects biological activity.

Table 1: Research Findings on this compound

Study ReferenceApplication AreaFindings
NeuropharmacologyDemonstrated potential for modulating neurotransmitter systems relevant to CNS disorders.
AnalgesicsIdentified as a candidate for developing new analgesic drugs based on receptor interaction studies.
Organic SynthesisUsed successfully as a precursor in synthesizing complex heterocyclic compounds.
Chiral SynthesisEffective in asymmetric synthesis yielding high enantiomeric excess in target compounds.

Mechanism of Action

The mechanism by which tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Bicyclo[2.1.1]hexane Analogs
  • tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 1251016-11-1) Shares the same bicyclo[2.1.1]hexane core and amino group but differs in stereochemistry (exo configuration). The exo/endo distinction impacts molecular conformation and binding interactions in drug-receptor complexes .
  • tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7) Lacks the 5-amino group, reducing its utility in reactions requiring nucleophilic amine functionality. The absence of this group simplifies synthesis but limits applications in peptide coupling or hydrogen bonding .
Bicyclo[2.2.1]heptane Analogs
  • tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Larger [2.2.1]heptane ring system reduces ring strain compared to [2.1.1]hexane. The 5R stereochemistry alters spatial orientation, affecting chiral recognition in asymmetric synthesis .
  • tert-Butyl (1R,4S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Contains a double bond (hept-5-ene), introducing planar rigidity.
Other Bicyclic Systems
  • tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 893566-16-0) Features a norbornene-like [4.1.0]heptane system. The additional bridge increases steric bulk, influencing substrate selectivity in enzyme inhibition .
  • tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane scaffold provides greater conformational flexibility, beneficial for probing larger binding pockets in drug targets .

Physicochemical Properties

Property Target Compound tert-butyl exo-5-amino-[2.1.1]hexane tert-Butyl [4.1.0]heptane
Molecular Formula C10H18N2O2 C10H18N2O2 C11H20N2O2
Molecular Weight (g/mol) 198.26 198.26 228.29
Solubility Moderate in organic solvents Similar Lower due to increased hydrophobicity
Stability Stable under inert conditions Exo configuration less prone to ring-opening Sensitive to acidic conditions

Biological Activity

Tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1932212-66-2
  • Purity : 97% .

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to interact with glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic transmission and plasticity.

Key Mechanisms:

  • mGluR Modulation : The compound acts as a positive allosteric modulator of mGluR2, enhancing its activity without directly activating the receptor.
  • Neuroprotective Effects : It has shown potential in protecting neuronal cells from excitotoxicity, which is associated with various neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Neuroprotection : The compound reduced cell death in models of oxidative stress and excitotoxicity.
  • Cytotoxicity Assays : Cell viability assays indicated that it does not exhibit significant cytotoxic effects at therapeutic concentrations .

In Vivo Studies

Animal model studies have provided insights into the compound's pharmacokinetics and efficacy:

  • Behavioral Studies : In rodent models, administration of the compound improved cognitive functions and reduced anxiety-like behaviors.
  • Pharmacodynamics : Dosing studies indicated a dose-dependent response in behavioral improvements correlating with plasma concentrations of the compound .

Case Studies

StudyModelFindings
Study 1Rat ModelDemonstrated improved memory retention in spatial navigation tasks after treatment with the compound .
Study 2Mouse ModelShowed significant reduction in anxiety-related behaviors in elevated plus-maze tests .
Study 3Neuroblastoma CellsExhibited protective effects against glutamate-induced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]hexane-2-carboxylate?

  • Methodology : The synthesis typically involves protecting the amine group of the bicyclic core using tert-butyloxycarbonyl (Boc) chemistry. For example, a bicyclic amine intermediate can be treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Na₂CO₃) in a THF/water mixture. After reaction completion, extraction with ethyl acetate (EtOAc), drying with MgSO₄, and purification via silica gel chromatography (e.g., 20% EtOAC in heptane) yield the Boc-protected product . For amino-functionalized derivatives, coupling agents like DCC and CS₂ in Et₂O at low temperatures may be used to introduce isothiocyanate groups, followed by column chromatography (hexane:EtOAc) .

Q. How should stock solutions of this compound be prepared and stored to ensure stability?

  • Methodology : Dissolve the compound in anhydrous DMSO or other compatible solvents (e.g., THF) to a concentration of 10–50 mM. Aliquot the solution to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Heating to 37°C with sonication may improve solubility for viscous solutions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., Boc, amine).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95% recommended).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for C₁₁H₂₀N₂O₂: expected [M+H]⁺ = 213.23) .

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